molecular formula C11H14BBrClNO2 B6304442 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester CAS No. 2121514-13-2

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester

Cat. No.: B6304442
CAS No.: 2121514-13-2
M. Wt: 318.40 g/mol
InChI Key: NQQSLHQVINHYBQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.

Safety and Hazards

The safety information for 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

The future directions for the use of pinacol boronic esters, including 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester, are likely to involve further development of their use in organic synthesis. This could include the development of new reactions and the improvement of existing reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester typically involves the reaction of 5-Bromo-4-chloropyridine with a boronic acid derivative in the presence of a base and a palladium catalyst. The reaction is carried out under mild conditions, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:

    Chemistry: As a key reagent in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and molecular probes.

    Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-boronic acid
  • 4-Chloropyridine-3-boronic acid
  • 3-Pyridineboronic acid pinacol ester

Uniqueness

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules that require precise control over substitution patterns.

Properties

IUPAC Name

3-bromo-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSLHQVINHYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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